An In-depth Technical Guide to 2-Fluoro-4-(4-nitrophenyl)benzoic acid (CAS 1352318-47-8)
An In-depth Technical Guide to 2-Fluoro-4-(4-nitrophenyl)benzoic acid (CAS 1352318-47-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Fluoro-4-(4-nitrophenyl)benzoic acid, a specialized organic compound with significant potential in medicinal chemistry and materials science. As a senior application scientist, this document moves beyond simple data recitation to explain the underlying chemical principles, offering field-proven insights into its synthesis, characterization, and application.
Core Molecular Identity and Physicochemical Profile
2-Fluoro-4-(4-nitrophenyl)benzoic acid is a biphenyl derivative characterized by a carboxylic acid, a fluorine atom, and a nitro group. These functionalities impart a unique electronic and steric profile, making it a valuable building block for complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 1352318-47-8 | - |
| Molecular Formula | C₁₃H₈FNO₄ | PubChem[1] |
| Molecular Weight | 261.21 g/mol | PubChem[1] |
| Appearance | Predicted: White to pale yellow solid | Inferred from related compounds |
| Melting Point | Not experimentally determined; likely >200 °C | Inferred from similar biphenyl carboxylic acids[2] |
| Solubility | Predicted: Soluble in polar organic solvents (DMF, DMSO, THF), sparingly soluble in alcohols, and poorly soluble in non-polar solvents and water. | Based on functional group analysis[3] |
| pKa | Predicted: ~3-4 | Estimated based on benzoic acid and electronic effects of substituents |
The presence of the electron-withdrawing fluorine and nitro groups increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The biphenyl core provides a rigid scaffold, while the nitro group offers a site for further chemical modification, such as reduction to an amine.
Strategic Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and industrially scalable approach to synthesize 2-Fluoro-4-(4-nitrophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of C-C bonds between aryl halides and boronic acids.[4][5]
The proposed synthetic strategy involves the palladium-catalyzed coupling of a 2-fluoro-4-halobenzoic acid derivative with 4-nitrophenylboronic acid. 4-Bromo-2-fluorobenzoic acid is a commercially available and suitable starting material for this purpose.
Caption: Proposed workflow for the synthesis of 2-Fluoro-4-(4-nitrophenyl)benzoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system based on established Suzuki-Miyaura coupling methodologies.[4][6]
Materials:
-
4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
4-Nitrophenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene and Water (4:1 v/v)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-fluorobenzoic acid (1.0 equiv), 4-nitrophenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Solvent Addition: Add the toluene/water solvent mixture.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and acidify with 1M HCl until the aqueous layer is pH 1-2. This protonates the carboxylic acid, making it soluble in the organic layer.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Structural Characterization and Analytical Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this class of molecule.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic region (7.0-8.5 ppm) will show complex splitting patterns due to the two substituted benzene rings. The proton ortho to the fluorine will exhibit coupling to ¹⁹F. The protons on the nitrophenyl ring will appear as two distinct doublets. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Approximately 12 distinct aromatic carbon signals are expected. The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant. Carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F couplings. The carbonyl carbon of the carboxylic acid will appear around 165-175 ppm. |
| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |
| IR Spectroscopy | Characteristic peaks for O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1350 cm⁻¹).[7] |
| Mass Spectrometry (ESI-) | The [M-H]⁻ ion should be observed at m/z ≈ 260.04. |
Applications in Research and Development
The structural motifs within 2-Fluoro-4-(4-nitrophenyl)benzoic acid make it a highly attractive scaffold in drug discovery and materials science.
-
Medicinal Chemistry: Biphenyl carboxylic acids are a privileged structure in medicinal chemistry, found in numerous approved drugs.[8] The carboxylic acid group can act as a key binding element to biological targets, while the biphenyl scaffold allows for precise positioning of other functional groups.[9][10]
-
Kinase Inhibitors: The 2-fluoro-4-substituted phenyl moiety is a common feature in kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability.[11]
-
Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres to modulate physicochemical properties and improve pharmacokinetic profiles.[9][12]
-
-
Organic Synthesis Intermediate: The nitro group can be readily reduced to an amine, providing a handle for further derivatization to form amides, ureas, or heterocyclic systems. This makes the compound a versatile intermediate for constructing more complex molecules.[3][13]
Caption: Potential application pathways for the title compound.
Safety and Handling
As a professional researcher, adherence to strict safety protocols is paramount. This compound should be handled with care, considering the hazards associated with its functional groups.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.
-
Specific Hazards:
-
Nitroaromatic Compounds: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They may also be flammable or explosive under certain conditions.
-
Fluoroaromatic Compounds: Organofluorine compounds can have unique toxicological profiles. Upon combustion, they may produce hazardous hydrogen fluoride gas.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials.[15] Dispose of the chemical and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[16]
Conclusion
2-Fluoro-4-(4-nitrophenyl)benzoic acid is a strategically designed molecule with considerable potential for advanced applications in research and development. While specific experimental data for this compound is not widely published, its synthesis can be reliably achieved through well-established methodologies like the Suzuki-Miyaura coupling. Its unique combination of a biphenyl core, a carboxylic acid, a fluorine atom, and a nitro group makes it a valuable and versatile building block for the synthesis of novel pharmaceuticals and functional materials. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and utilize this compound in their research endeavors.
References
- Exploring 2-Fluoro-4-Nitrobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 16, 2026, from a generic chemical supplier's technical article.
-
Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
- Mummadi, M., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry.
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2-Biphenylcarboxylic acid. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
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Biphenyl-4-carboxylic acid. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]
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2-Fluorobenzoic acid, 4-nitrophenyl ester. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Synthesis method of 2-fluoro-4-nitrobenzonitrile. (2010). Google Patents.
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Supramolecular palladium(II) catalyst for Suzuki-Miyaura coupling reaction in aqueous media. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]
- Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. (1960). Google Patents.
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (2022, January 3). Bentham Science. Retrieved January 16, 2026, from [Link]
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Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2025, September 1). ResearchGate. Retrieved January 16, 2026, from [Link]
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Application to carboxylic acid-containing drugs and natural products. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Organoborane coupling reactions (Suzuki coupling). (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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